An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-amine: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)butan-2-amine: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide provides a detailed technical overview of 4-(1H-pyrazol-1-yl)butan-2-amine, a versatile chemical building block that combines the favorable aromatic and hydrogen-bonding properties of the pyrazole ring with a chiral secondary amine side chain. This unique combination offers significant potential for the development of novel therapeutics by enabling diverse interactions with biological targets and providing opportunities for stereospecific synthesis. We will explore its fundamental chemical properties, propose a logical synthetic pathway, analyze its predicted spectral characteristics, and discuss its profound implications for drug discovery programs.
Core Physicochemical and Structural Properties
4-(1H-pyrazol-1-yl)butan-2-amine is a heterocyclic compound featuring a pyrazole ring N-alkyated with a butan-2-amine moiety.[4] This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for biological interactions.
Chemical Structure
Caption: Chemical structure of 4-(1H-pyrazol-1-yl)butan-2-amine.
Key Identifiers and Properties
A summary of the compound's essential properties is provided below. The recommended storage at -20°C suggests a precaution against potential degradation over time, likely related to the reactivity of the primary amine.
| Property | Value | Source |
| CAS Number | 97383-20-5 | [4][5] |
| Molecular Formula | C₇H₁₃N₃ | [4][5] |
| Molecular Weight | 139.20 g/mol | [4] |
| Physical Form | Reported as both liquid and solid | [4] |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C | |
| SMILES String | CC(N)CCn1cccn1 | [4] |
| InChI Key | IWZKYTFDBARHKM-UHFFFAOYSA-N | [4] |
Synthesis Strategy and Experimental Considerations
While specific peer-reviewed synthetic procedures for 4-(1H-pyrazol-1-yl)butan-2-amine are not widely published, a robust pathway can be designed based on fundamental principles of heterocyclic chemistry. The most direct approach involves the N-alkylation of pyrazole.
Proposed Synthetic Workflow: N-Alkylation of Pyrazole
This proposed method involves the reaction of pyrazole with a suitable electrophilic butan-2-amine precursor. A critical consideration is the protection of the amine functionality to prevent it from acting as a competing nucleophile. A tert-Butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under basic conditions and ease of removal under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Protocol Rationale and Step-by-Step Methodology
Objective: To synthesize 4-(1H-pyrazol-1-yl)butan-2-amine via N-alkylation of pyrazole.
Pillar of Expertise: Causality Behind Choices
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Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the pyrazole nitrogen, creating a potent nucleophile. This ensures the reaction proceeds efficiently without competing side reactions. Potassium carbonate (K₂CO₃) offers a milder, safer alternative.
-
Amine Protection: The Boc protecting group is selected for its robustness during the basic alkylation step and its clean, quantitative removal under acidic conditions, which simplifies purification.
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Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is used to dissolve the ionic intermediates and facilitate the SN2 reaction mechanism.
Step 1: N-Alkylation of Pyrazole with Boc-Protected Precursor
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To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
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Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the pyrazolide anion.
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Add a solution of tert-butyl (4-bromobutan-2-yl)carbamate (1.0 eq) in DMF dropwise to the reaction mixture.
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Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Deprotection of the Amine
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Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane at 0°C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., 1M NaOH) and extract the final product into an organic solvent.
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Purify the final compound, 4-(1H-pyrazol-1-yl)butan-2-amine, using column chromatography or distillation to achieve the desired purity.
Reactivity, Stability, and Molecular Interactions
The chemical behavior of 4-(1H-pyrazol-1-yl)butan-2-amine is governed by the interplay between its aromatic pyrazole ring and the aliphatic primary amine.
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Pyrazole Ring: The pyrazole ring is aromatic, containing six delocalized π-electrons, which confers significant stability.[6] It is generally resistant to oxidizing and reducing agents.[7] Electrophilic substitution, such as halogenation or nitration, preferentially occurs at the C4 position due to the electronic influence of the two nitrogen atoms.[6][7][8] The nitrogen at position 2 is basic and can be protonated by strong acids.[6]
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Amine Group: The primary amine on the side chain is nucleophilic and basic. It will readily react with electrophiles, such as aldehydes, ketones, and acyl chlorides, to form imines and amides, respectively. This functionality is key for derivatization in drug discovery programs. Its basicity allows for the formation of pharmaceutically acceptable salts, which can significantly improve the compound's solubility and handling properties.
Predicted Spectral Characteristics
While experimental spectral data is not publicly available, the structure of the molecule allows for a confident prediction of its key spectral features. This is an essential exercise for confirming the identity and purity of the compound after synthesis.
| Spectral Technique | Expected Features |
| ¹H NMR | - Pyrazole Protons: Three distinct signals in the aromatic region (~7.5, 7.4, and 6.2 ppm).- Butyl Chain Protons: Signals for the N-CH₂, -CH₂-, -CH(N)-, and -CH₃ groups in the aliphatic region (~4.1, 2.0, 3.0, and 1.1 ppm, respectively).- Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Pyrazole Carbons: Three signals in the aromatic region (~139, 128, and 105 ppm).- Butyl Chain Carbons: Four distinct signals in the aliphatic region corresponding to the four different carbon environments. |
| Mass Spec (MS) | [M+H]⁺: A prominent peak at m/z = 140.12, corresponding to the protonated molecular ion. |
| Infrared (IR) | - N-H Stretch: A characteristic medium to weak absorption band around 3300-3400 cm⁻¹ from the amine.- C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).- C=C / C=N Stretch: Absorptions in the 1500-1600 cm⁻¹ region from the pyrazole ring. |
Applications and Significance in Drug Discovery
The pyrazole scaffold is a highly valued component in medicinal chemistry, integral to numerous approved drugs for treating a wide range of diseases, including cancer and inflammatory conditions.[3][9][10] 4-(1H-pyrazol-1-yl)butan-2-amine serves as a powerful building block for leveraging the therapeutic potential of this core.
Caption: Molecular features and their relevance to drug discovery applications.
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Scaffold for Kinase Inhibitors: Many successful kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the kinase active site. The pyrazole ring in this compound can serve as an excellent hinge-binder. The amine side chain can be extended to access other pockets within the enzyme, providing a route to potent and selective inhibitors.[11][12]
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Anti-inflammatory and Analgesic Agents: Pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] This building block provides a starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial and Antiviral Potential: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[6][13] This molecule can be used in library synthesis to screen for new agents to combat infectious diseases.
Conclusion
4-(1H-pyrazol-1-yl)butan-2-amine is more than a simple chemical; it is a strategically designed building block that offers a direct entry point into the rich and therapeutically relevant chemical space of pyrazole derivatives. Its combination of a stable, interactive aromatic core and a versatile, chiral amine side chain makes it an invaluable tool for medicinal chemists. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively utilize this compound to accelerate the design and discovery of the next generation of innovative medicines.
References
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- 4-(1H-Pyrazol-1-yl)butan-2-amine - Sigma-Aldrich.
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- 97383-20-5(4-(1H-pyrazol-1-yl)butan-2-amine) Product Description - ChemicalBook.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Recent Advances in the Synthesis of Pyrazole Deriv
- (PDF)
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- 4-(1H-Pyrazol-1-yl)butan-2-amine - Sigma-Aldrich.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
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